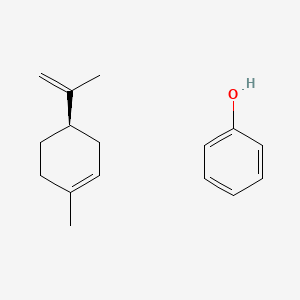

Limonene phenol

Description

Historical Context of Limonene-Phenol Reactions

The exploration of reactions between limonene (B3431351) and phenols dates back to 1922. sciencemadness.org Early investigations laid the groundwork for understanding the fundamental chemistry of this condensation reaction. The initial products discovered were subsequently patented for their use as resins and lacquers. sciencemadness.org These early studies recognized that the reaction could proceed through either aromatic substitution or the formation of a phenol (B47542) ether, with further reactions leading to the formation of polymers. sciencemadness.org Over the years, various catalysts and reaction conditions have been explored to control the properties of the resulting products, with a significant focus on their application in adhesive and ink formulations. justia.comgoogle.com

Significance of Limonene-Phenol Condensation Products in Chemical Research

The significance of limonene-phenol condensation products in chemical research is multifaceted, stemming from the inherent reactivity of the starting materials and the diverse structures that can be synthesized.

The reaction of limonene with phenols is more complex than that of other terpenes like camphene (B42988) or pinene, leading to a wider array of products. sciencemadness.org The presence of two double bonds in the limonene molecule—one endocyclic and one exocyclic—provides multiple sites for reaction, contributing to the structural diversity of the adducts. mdpi.comiscientific.org Research has described the formation of specific products, such as those resulting from the reaction of phenol and limonene in the presence of boron trifluoride. sciencemadness.org However, it is acknowledged that this represents only a fraction of the possible structures. sciencemadness.org The reaction can be guided to favor certain products by controlling parameters such as the catalyst, solvent, and temperature. For instance, the use of a cationic ion-exchange resin as a catalyst in the reaction of limonene with cresols has been studied. sciencemadness.org

The structural variations of these adducts are a direct consequence of the different carbocationic intermediates that can be formed from limonene and the various positions on the phenol ring where substitution can occur (ortho, para). This complexity allows for the fine-tuning of the properties of the final products.

Limonene-phenol condensation products have been instrumental in the development of polymer and resin chemistry. sciencemadness.orgforeverest.net These products are key components in the formulation of various industrial materials, including adhesives, inks, and coatings. justia.comforeverest.net The properties of these resins, such as softening point, color, and solubility, can be tailored by modifying the reaction conditions and the ratio of limonene to phenol. justia.comgoogle.com

For example, methods have been developed to produce terpene-phenol-based resins with low softening points by reacting a phenol with a terpene and an acyclic mono-unsaturated olefin in the presence of a Lewis acid catalyst. justia.com The resulting alkyl-modified terpene-phenol resins exhibit desirable properties for use in hot-melt adhesives. justia.comgoogle.com Furthermore, the incorporation of limonene into phenolic resins can enhance their solubility in drying oils, a valuable characteristic for coating applications. foreverest.net The ongoing research in this area focuses on developing more efficient synthesis methods and creating resins with improved performance characteristics for advanced applications. google.com

The following table summarizes key research findings related to the synthesis and properties of limonene-phenol resins:

| Reactants | Catalyst | Key Findings | Application | Reference |

| Limonene, Phenol | Acid Catalyst | Production of condensation products. | Hot-melt adhesives | google.com |

| Phenol, Terpene, Acyclic mono-unsaturated olefin | Lewis Acid | Creation of low softening point, light-colored resins. | Adhesives, Inks | justia.com |

| Limonene, Phenol | Boron Trifluoride | Formation of specific adducts. | Resins, Lacquers | sciencemadness.org |

| Terpene, Phenol | Boron Trifluoride Complex | Production of low softening point resins at lower temperatures. | Adhesives, Inks | google.com |

| Phenol, Carene, Reactive Terpene (e.g., Limonene) | Friedel-Crafts or Lewis Acid | Improved resin properties through a three-stage reaction. | Adhesives | justia.com |

Properties

CAS No. |

58555-74-1 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene;phenol |

InChI |

InChI=1S/C10H16.C6H6O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6/h4,10H,1,5-7H2,2-3H3;1-5,7H/t10-;/m0./s1 |

InChI Key |

PDZGUDFYWJIFLV-PPHPATTJSA-N |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=C)C.C1=CC=C(C=C1)O |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C.C1=CC=C(C=C1)O |

Related CAS |

58555-74-1 |

Origin of Product |

United States |

Synthetic Methodologies for Limonene Phenol Condensation Products

Acid-Catalyzed Condensation Reactions

The choice of the catalytic system is critical in directing the outcome of the limonene-phenol condensation. Both homogeneous and heterogeneous catalysts have been successfully utilized, each offering distinct advantages and facing different challenges related to separation, reusability, and environmental impact. rsc.org

Lewis acids, such as boron trifluoride (BF₃) and its complexes, are effective catalysts for the condensation of limonene (B3431351) and phenol (B47542). google.com Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid in this reaction. google.comescholarship.org It is believed to activate the limonene by coordinating to one of its double bonds, thereby facilitating the generation of a carbocation for the subsequent electrophilic aromatic substitution on the phenol ring. reddit.com

For instance, the reaction can be carried out by adding boron trifluoride etherate to a mixture of the phenol and limonene. google.com In one documented procedure, boron trifluoride etherate was added to a solution of phenol in toluene (B28343) at a low temperature (below 5°C) before the slow addition of d-limonene. prepchem.com The reaction mixture was then allowed to warm and was subsequently neutralized. prepchem.com Another example involves adding limonene dropwise to a mixture of 2,4-dimethylphenol (B51704) and BF₃ etherate at 50°C. google.com

Boron trifluoride can also be used in the form of its complexes with organic acids. google.com The reaction temperature for these Lewis acid-catalyzed condensations typically ranges from 50°C to 90°C. google.com

Table 1: Examples of Lewis Acid-Catalyzed Limonene-Phenol Condensation

| Phenolic Compound | Lewis Acid Catalyst | Temperature (°C) | Observations |

|---|---|---|---|

| Phenol | Boron trifluoride etherate | <5 | The solution changed color from light yellow to light red-brown upon addition of the catalyst. prepchem.com |

| 2,4-Dimethylphenol | Boron trifluoride etherate | 50 | Limonene was added dropwise over 5 hours. google.com |

This table provides illustrative examples and is not an exhaustive list of all possible reaction conditions.

Brønsted acids, which are proton donors, are also widely used to catalyze the condensation of limonene and phenol. uu.nl Common Brønsted acids for this purpose include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). google.com The mechanism involves the protonation of a double bond in limonene to form a carbocation, which then undergoes an electrophilic attack on the phenol ring.

In a typical procedure using p-toluenesulfonic acid, limonene is added dropwise to a mixture of phenol and p-TSA at an elevated temperature, such as 80-90°C. google.com Similarly, concentrated sulfuric acid can be used as the catalyst, with the reaction proceeding at temperatures around 87-97°C. google.com The use of strong Brønsted acids like sulfuric acid can sometimes lead to side reactions, and careful control of the reaction conditions is necessary. uu.nl

Table 2: Examples of Brønsted Acid-Catalyzed Limonene-Phenol Condensation

| Phenolic Compound | Brønsted Acid Catalyst | Temperature (°C) | Observations |

|---|---|---|---|

| Phenol | p-Toluenesulfonic acid | 80-90 | Limonene was added dropwise over 3 hours. google.com |

| Phenol | Concentrated Sulfuric acid | 87-97 | Limonene was added dropwise over 3 hours. google.com |

This table provides illustrative examples and is not an exhaustive list of all possible reaction conditions.

Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse, contributing to more sustainable processes. lsbu.ac.uk Cationic ion-exchange resins, such as those with sulfonic acid groups (-SO₃H), have been investigated as solid acid catalysts for various organic reactions, including condensations. lsbu.ac.ukbeilstein-journals.org These resins function as solid Brønsted acids.

While specific examples detailing the use of cationic ion-exchange resins for limonene-phenol condensation are not extensively documented in the provided search results, their application in similar acid-catalyzed reactions suggests their potential utility. lsbu.ac.uk For example, ion-exchange resins like Amberlyst-15 are known to be effective catalysts for liquid-phase reactions that are typically acid-catalyzed and occur at relatively low temperatures. lsbu.ac.uk The main challenge for these types of catalysts is their thermal stability, which can limit their use in reactions requiring high temperatures. lsbu.ac.uk

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired limonene-phenol condensation products. Key parameters include the stoichiometry of the reactants, temperature, reaction time, and catalyst concentration.

The molar ratio of limonene to phenol is a critical factor that influences the composition of the final product. Different ratios have been explored to control the degree of substitution on the phenol ring and the formation of oligomeric structures.

In several documented syntheses, an excess of phenol is used. For example, a molar ratio of limonene to phenol of 1:1.5 has been reported. google.com Another instance describes the use of 2.6 moles of limonene added to 20.6 moles of phenol, which is approximately a 1:8 ratio. google.com In contrast, some procedures utilize a near-equimolar ratio, such as 2 moles of limonene to 2 moles of phenol. google.com

A patent describes the preparation of condensation products from 1.4 to 2.0 moles of limonene per mole of phenol for use in hot-melt adhesives. google.com This suggests that by varying the stoichiometry, the properties of the resulting resin can be tailored for specific applications.

Table 3: Examples of Limonene to Phenol Stoichiometric Ratios

| Moles of Limonene | Moles of Phenol | Molar Ratio (Limonene:Phenol) | Catalyst |

|---|---|---|---|

| 1 | 1.5 | 1:1.5 | p-Toluenesulfonic acid google.com |

| 2.6 | 20.6 | ~1:8 | Concentrated Sulfuric acid google.com |

| 2 | 2 | 1:1 | Concentrated Sulfuric acid google.com |

This table illustrates the range of stoichiometric ratios employed in the synthesis of limonene-phenol condensation products.

Reaction Parameters and Optimization

Temperature and Reaction Time Profiles

The temperature and duration of the condensation reaction between limonene and phenol are pivotal in determining the yield and composition of the products. Generally, an increase in reaction temperature can lead to higher conversion rates, but it may also promote the formation of undesired byproducts through secondary reactions.

Studies on similar reactions, such as the pyrolysis of waste tires to produce limonene, have shown a significant dependence on temperature. For instance, a maximum limonene yield was achieved at a pyrolysis temperature of 475°C with a heating rate of 20°C/min. researchgate.net In other systems, optimal selectivity towards limonene was observed at temperatures between 320 and 420°C. researchgate.net Conversely, temperatures above 400°C tend to favor cyclization reactions, reducing the selectivity for limonene. researchgate.net

The reaction time also plays a crucial role. Shorter residence times are often preferred to minimize the degradation of limonene and the formation of secondary products. researchgate.net In high-pressure pyrolysis, decreasing the residence time from 60 seconds to 15 seconds significantly increased the limonene yield. researchgate.net The interplay between temperature and time is therefore a key consideration for optimizing the synthesis of limonene-phenol adducts.

Table 1: Effect of Temperature and Reaction Time on Limonene-Related Reactions (Note: This table is illustrative and based on related reactions due to the limited direct data on limonene-phenol condensation.)

| Temperature (°C) | Reaction Time | System | Key Observation | Reference |

| 320-420 | - | Catalytic Pyrolysis | Optimal selectivity towards limonene. | researchgate.net |

| >400 | - | Catalytic Pyrolysis | Promotes cyclization, reducing limonene selectivity. | researchgate.net |

| 475 | - | Pyrolysis | Maximum limonene yield at a specific heating rate. | researchgate.net |

| 350-450 | < 50 s | Pyrolysis | Maximizes limonene yield by minimizing secondary reactions. | researchgate.net |

| - | 15 s vs 60 s | High-Pressure Pyrolysis | 20% increase in limonene yield with shorter residence time. | researchgate.net |

Solvent Effects in Condensation Reactions

The choice of solvent can significantly influence the condensation reaction between limonene and phenol. Solvents can affect reaction rates, product distribution, and the solubility of reactants and catalysts. While direct studies on solvent effects for limonene-phenol condensation are not extensively detailed in the provided results, general principles and data from related systems offer valuable insights.

For instance, in the context of extracting phenolic compounds, the solvent's polarity and nature are critical. D-limonene itself has been explored as a "green" solvent, though it showed lower efficiency in desorbing phenol from activated carbon compared to acetone (B3395972). researchgate.netresearchgate.net However, a mixture of acetone and d-limonene proved more effective. researchgate.netresearchgate.net In other extraction studies, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) were evaluated against conventional solvents like ethyl acetate (B1210297) for extracting phenolic acids, with 2-MeTHF showing the highest yields. ecoxtract.com

In synthesis reactions, acetic acid has been used as both a solvent and reactant in the palladium-catalyzed acetoxylation of limonene. rsc.org The addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) was found to influence the regioselectivity of the functionalization. rsc.org This highlights that the solvent system can be tailored to direct the reaction towards a desired product.

Table 2: Solvent Effects in Limonene and Phenol-Related Processes

| Solvent(s) | Process | Key Finding | Reference |

| D-limonene | Phenol desorption | Lower efficiency compared to acetone. | researchgate.netresearchgate.net |

| Acetone/D-limonene mixture | Phenol desorption | More effective than D-limonene alone. | researchgate.netresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Phenolic acid extraction | Highest extraction yields (up to 100%). | ecoxtract.com |

| D-limonene | Phenolic acid extraction | Low extraction efficiencies for certain phenolic acids. | ecoxtract.com |

| Acetic Acid | Limonene acetoxylation | Acts as both solvent and reactant. | rsc.org |

| Acetic Acid / DMSO | Limonene acetoxylation | Addition of DMSO alters regioselectivity. | rsc.org |

Regioselective Synthesis Approaches

Controlling the position of the chemical bond between limonene and phenol, known as regioselectivity, is a significant challenge and a key area of research in the synthesis of limonene-phenol adducts. Different isomers of the adduct can exhibit distinct properties and biological activities.

Approaches to achieve regioselectivity often involve the use of specific catalysts and reaction conditions. For example, in the dimerization of vinyl para-quinone methides, changing from Brønsted acidic conditions to Lewis acidic conditions alters the regioselectivity of the reaction, leading to different types of dimers. acs.org

In the context of functionalizing limonene, palladium catalysis with specific co-catalysts and additives has been shown to direct acetoxylation to either the exocyclic or endocyclic double bond of limonene with high selectivity. rsc.org An aerobic tandem catalytic system using iron(II) phthalocyanine (B1677752) as a co-catalyst enabled highly selective acetoxylation of the endocyclic double bond. rsc.org

Furthermore, enzymatic approaches can offer high regioselectivity. For instance, tyrosinase-mediated reactions can lead to specific ortho-hydroxylation of phenolic moieties, followed by controlled cyclization reactions. acs.org The synthesis of certain natural products has also utilized regioselective halogenation to control the reaction site on a phenolic intermediate. mdpi.com These examples demonstrate that a careful choice of catalyst, whether chemical or enzymatic, is crucial for achieving regioselective synthesis in limonene-phenol type condensations.

Derivatization and Further Functionalization of Limonene-Phenol Adducts

Once the initial limonene-phenol adduct is formed, it can be further modified through various derivatization and functionalization reactions to enhance its properties or create new molecules with specific applications. This is a common strategy in medicinal and materials chemistry to create a library of related compounds for screening and optimization. nih.gov

The phenolic hydroxyl group and the remaining double bond in the limonene moiety are primary sites for further reactions. The phenolic -OH group can undergo classical etherification and esterification reactions. nih.gov For example, treatment with diazomethane (B1218177) can create derivatives suitable for use as antioxidants in lipophilic environments. nih.gov

The alkene groups within the limonene structure can also be targeted. For instance, dealkenylative functionalization is a method to convert alkene C(sp³)–C(sp²) bonds into new C(sp³)–C(sp²) bonds. thieme-connect.com This allows for the introduction of various functional groups. Epoxidation of the double bond is another common transformation, creating an epoxide that can be subsequently opened to introduce other functionalities. nih.gov

Silylation is another derivatization technique, often used to increase the volatility of phenolic compounds for gas chromatography analysis, but it also represents a way to chemically modify the hydroxyl group. mdpi.com These derivatization strategies open up a wide range of possibilities for creating novel molecules based on the limonene-phenol scaffold. nih.gov

Structural Elucidation and Characterization of Limonene Phenol Condensation Products

Spectroscopic Analysis Techniques

Spectroscopy is the cornerstone for determining the molecular structure of limonene-phenol products. Each method provides unique information about the molecule's framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of limonene-phenol adducts. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of a limonene-phenol product would exhibit characteristic signals from both the terpene and phenolic moieties. Aromatic proton signals are typically observed in the downfield region, while the aliphatic protons of the limonene (B3431351) backbone appear in the upfield region. researchgate.net The successful condensation is confirmed by changes in the aromatic region of the phenol (B47542) spectrum and the appearance of new signals corresponding to the linkage between the two parent molecules.

¹³C NMR: The ¹³C NMR spectrum is equally informative, showing distinct signals for the aromatic carbons of the phenol ring and the aliphatic carbons of the limonene unit. The chemical shifts provide insight into the electronic environment of each carbon atom, helping to pinpoint the site of substitution on the phenol ring.

Table 1: Representative NMR Chemical Shifts (δ) for Limonene and Phenol Precursors This table provides reference values for the starting materials to aid in the interpretation of the product spectrum.

| Compound | Nucleus | Chemical Shift (ppm) | Characteristic Protons/Carbons |

| Limonene | ¹H | ~5.4 | Endocyclic vinyl proton |

| ~4.7 | Exocyclic vinyl protons (=CH₂) | ||

| ~1.7 | Methyl protons on double bond | ||

| ~1.6 | Ring methyl protons | ||

| Phenol | ¹H | ~6.7-7.2 | Aromatic protons |

| ~4.5-7.5 | Hydroxyl proton (variable) | ||

| Limonene | ¹³C | ~150.2 | C-8 (quaternary, exocyclic C=C) |

| ~133.8 | C-1 (quaternary, endocyclic C=C) | ||

| ~120.7 | C-2 (endocyclic C=C) | ||

| ~108.5 | C-9 (exocyclic =CH₂) | ||

| Phenol | ¹³C | ~155.0 | C-1 (C-OH) |

| ~130.0 | C-3 / C-5 | ||

| ~121.0 | C-4 | ||

| ~115.5 | C-2 / C-6 |

Note: Actual chemical shifts can vary based on the solvent and specific substitution pattern of the final product.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the condensation products.

Molecular Weight Confirmation: GC-MS is a standard technique used to analyze the reaction mixture, providing the molecular weights of the various products formed. researchgate.netlongdom.orgnih.gov For a simple 1:1 adduct of limonene and phenol, the expected molecular weight of the resulting C₁₆H₂₂O compound is approximately 230.34 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the product. amazonaws.comscielo.br This is critical for confirming that the product is indeed a limonene-phenol adduct and not an oxidation product or other side reaction. amazonaws.comscielo.br

Fragmentation Patterns: The way the molecule breaks apart in the mass spectrometer (fragmentation pattern) offers clues about its structure. The analysis of these fragments helps to confirm the presence of both the phenolic and limonene substructures within the same molecule.

Table 2: Key Mass Spectrometry Data for a Limonene-Phenol Adduct

| Analysis Type | Information Provided | Expected Value/Result |

| GC-MS | Molecular Ion Peak (M⁺) | m/z ≈ 230 |

| HRMS | Exact Mass (for C₁₆H₂₂O) | ~230.1671 |

| MS/MS | Fragmentation Analysis | Fragments corresponding to loss of isopropenyl group or phenolic fragments. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the limonene-phenol products, confirming the incorporation of the phenolic hydroxyl group into the limonene structure.

O-H Stretch: A prominent and broad absorption band in the region of 3200–3600 cm⁻¹ is a clear indicator of the phenolic hydroxyl (O-H) group.

C-O Stretch: The stretching vibration of the C-O bond of the phenol typically appears in the 1200-1260 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretches: Signals just above 3000 cm⁻¹ correspond to aromatic and vinylic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the limonene framework. semanticscholar.org

C=C Stretch: The presence of carbon-carbon double bonds from the limonene moiety is confirmed by peaks around 1645-1680 cm⁻¹. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for Limonene-Phenol Products

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1680-1645 | C=C Stretch | Alkene |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for analyzing the aromatic (phenolic) portion of the adducts. nih.gov

The phenolic ring acts as a chromophore. A simple phenol molecule typically shows a maximum absorbance (λ_max) around 275 nm. docbrown.info The attachment of the bulky alkyl group (limonene) to the ring can cause a slight shift in the wavelength of maximum absorption and a change in the molar absorptivity.

The technique is useful for confirming the presence of the aromatic system in the final product and can be used quantitatively to determine the concentration of phenolic compounds in solution. researchgate.netajpaonline.com The absence of color (no absorption in the 400-700 nm range) indicates that the condensation does not create an extended conjugated system into the visible light region. docbrown.info

X-ray Crystallography for Molecular Structure Determination

Unambiguous Structure: X-ray crystallography provides the precise three-dimensional arrangement of atoms in the crystal lattice. amazonaws.com

Connectivity and Regiochemistry: It definitively confirms which carbon of the limonene is bonded to which carbon of the phenol ring.

Stereochemistry: It establishes the absolute configuration of all chiral centers in the molecule, which is essential for understanding the stereochemical outcome of the condensation reaction. scielo.br

Chromatographic Separation and Purity Assessment

The reaction of limonene with phenol typically results in a mixture of isomers and unreacted starting materials. Chromatography is indispensable for separating these components and assessing the purity of the isolated products.

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is the preferred technique for analyzing volatile compounds. srce.hr It is highly effective for separating unreacted limonene, various terpene isomers, and the resulting limonene-phenol products, especially if they are sufficiently volatile. researchgate.netwho.int Different isomers will have different retention times on the GC column, allowing for their separation and individual analysis. srce.hr

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of less volatile and more polar compounds like phenols and their derivatives. mdpi.comnih.gov Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used to separate the product from starting materials and to assess its purity. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method often used to monitor the progress of a reaction and for preliminary separation trials to find suitable solvent systems for column chromatography. jetir.org

Table 4: Chromatographic Techniques for Limonene-Phenol Product Analysis

| Technique | Stationary Phase | Mobile Phase | Application |

| GC-MS | Nonpolar (e.g., DB-5MS) | Inert Gas (e.g., He) | Separation and identification of volatile isomers and unreacted limonene. mdpi.com |

| HPLC | C18 (Reverse Phase) | Methanol/Water or Acetonitrile/Water gradients | Separation of phenolic products, purity assessment, preparative isolation. |

| TLC | Silica Gel | Hexane/Ethyl Acetate (B1210297) mixtures | Rapid reaction monitoring and method development. jetir.org |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a fundamental technique for separating and analyzing the volatile components of the limonene-phenol reaction mixture. core.ac.uk When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. core.ac.ukscielo.br The GC separates the individual compounds based on their boiling points and interactions with the stationary phase of the column. core.ac.uk Subsequently, the mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint, allowing for their identification. scielo.brhmdb.ca

In the analysis of limonene-phenol products, GC-MS can identify various components, including unreacted limonene and phenol, as well as a range of condensation products. acs.orgscielo.br The retention time in the gas chromatogram provides information on the volatility of the compound, while the mass spectrum helps in determining its molecular weight and structural features. scielo.brhmdb.ca For instance, the presence of characteristic fragments can indicate the presence of phenolic and terpenic moieties within a single molecule.

A study on the acid-catalyzed reaction of phenol with various cyclic monoterpenes, including limonene, successfully used a combination of spectroscopic techniques, implying the utility of methods like GC-MS for separating and identifying the complex product mixture. acs.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of limonene-phenol condensation products. frontiersin.orgresearchgate.net HPTLC offers several advantages, including the ability to analyze multiple samples simultaneously, which can be cost-effective and time-efficient. researchgate.nethumanjournals.com It is a form of planar chromatography where a sample is applied to a plate coated with a thin layer of adsorbent material, and a solvent system (mobile phase) moves up the plate, separating the components based on their differential partitioning between the stationary and mobile phases. eurofinsus.com

For the complex mixtures resulting from limonene-phenol reactions, HPTLC can provide a "fingerprint" chromatogram, a unique pattern of separated bands that is characteristic of the sample's composition. eurofinsus.com This is particularly useful for quality control and for comparing different reaction batches. The separated spots can be visualized under UV light or by using specific staining reagents. frontiersin.org Furthermore, HPTLC can be used for the quantification of specific compounds by measuring the intensity of the spots. researchgate.netresearchgate.net While specific studies focusing solely on HPTLC for limonene-phenol products are not detailed in the provided results, the technique's proven applicability in analyzing complex plant extracts and chemical mixtures suggests its utility in this context. frontiersin.orgeurofinsus.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

The condensation reaction between limonene and phenol can lead to the formation of polymeric structures. acs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing these polymers. numberanalytics.comwikipedia.org GPC separates molecules based on their hydrodynamic volume in solution. numberanalytics.comwikipedia.org Larger molecules are excluded from the pores of the column's packing material and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. numberanalytics.com

GPC is instrumental in determining key properties of the resulting phenolic resins, such as:

Molecular Weight Averages: Number average molecular weight (Mn), weight average molecular weight (Mw), and z-average molecular weight (Mz). researchgate.net

Molecular Weight Distribution (MWD): The dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. researchgate.netlcms.cz

A narrow PDI suggests a more uniform polymer, while a broad PDI indicates a wider range of polymer chain lengths. lcms.cz This information is critical as the physical and mechanical properties of the resulting resin, such as its strength and brittleness, are heavily influenced by its molecular weight and distribution. lcms.cz For example, a patent for phenols derived from limonene mentions a maximum molecular weight of 1300, determined by gel chromatography. google.com

Isolation and Identification of Specific Adducts

Beyond the general characterization of the reaction mixture, the isolation and definitive identification of individual condensation products are essential for a complete understanding of the reaction pathways and for the potential use of these specific compounds. researchgate.net Research has successfully isolated and identified several distinct adducts from the acid-catalyzed reaction of phenol with cyclic monoterpenes like limonene. acs.orgresearchgate.net

A combination of X-ray crystallographic and various spectroscopic techniques is typically employed to conclusively determine the structures of these isolated compounds. acs.orgresearchgate.netresearchgate.net

p,p-Bisphenols from Limonene-Phenol Condensation

Among the products formed are bisphenols where two phenol groups are attached to the limonene-derived backbone. In the case of p,p-bisphenols, both phenol groups are substituted at the para position relative to the hydroxyl group. acs.org The acid-catalyzed reaction of phenol with γ-terpinene, which can be formed from limonene, has been shown to produce three distinct p,p-bisphenols. acs.org These same products are also formed when limonene is used as the starting monoterpene. acs.orgresearchgate.netresearchgate.net The identification of these compounds relies on detailed spectroscopic analysis.

| Compound Type | Description | Key Findings |

| p,p-Bisphenols | Two phenol groups attached at the para position to the terpene backbone. | Three distinct p,p-bisphenols have been isolated and identified from the reaction of phenol with cyclic monoterpenes, including limonene. acs.orgresearchgate.netresearchgate.net |

o,p-Bisphenols from Limonene-Phenol Condensation

In addition to p,p-isomers, the reaction also yields o,p-bisphenols. In these structures, one phenol is attached at the ortho position and the other at the para position. acs.org Two different o,p-bisphenols have been isolated and their structures confirmed. acs.orgresearchgate.netresearchgate.net The differentiation between ortho and para substitution is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, which can reveal the substitution pattern on the aromatic rings. acs.org

| Compound Type | Description | Key Findings |

| o,p-Bisphenols | One phenol group attached at the ortho position and another at the para position to the terpene backbone. | Two distinct o,p-bisphenols have been successfully isolated and characterized. acs.orgresearchgate.netresearchgate.net |

Bicyclic Monophenols and Phenyl Ethers from Limonene-Phenol Reactions

The reaction is not limited to the formation of bisphenols. Other identified products include bicyclic monophenols and bicyclic phenyl ethers. acs.orgresearchgate.netresearchgate.net In the case of bicyclic monophenols, a single phenol group is attached to a rearranged, bicyclic terpene structure. Two such compounds have been isolated. acs.org Similarly, two bicyclic phenyl ethers, where the phenolic oxygen forms an ether linkage with the terpene moiety, have also been identified. acs.orgresearchgate.netresearchgate.net The formation of these bicyclic structures highlights the complex rearrangements that the limonene molecule can undergo under acidic conditions.

| Compound Type | Description | Key Findings |

| Bicyclic Monophenols | A single phenol group attached to a bicyclic terpene structure. | Two distinct bicyclic monophenols have been isolated and identified. acs.orgresearchgate.netresearchgate.net |

| Bicyclic Phenyl Ethers | The oxygen of the phenol forms an ether linkage with a bicyclic terpene structure. | Two distinct bicyclic phenyl ethers have been isolated and characterized. acs.orgresearchgate.netresearchgate.net |

Theoretical and Computational Chemistry of Limonene Phenol Systems

Quantum Chemical Investigations of Reactivity and Stability

Quantum chemical calculations are fundamental to predicting how and why limonene (B3431351) and phenol (B47542) molecules interact. These methods provide insights into the electronic structure, stability, and reactivity of the individual molecules and their combined systems.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for investigating complex systems like limonene-phenol interactions.

DFT studies have been employed to determine the activity and reactivity of limonene in comparison to other monoterpenes, including the phenolic compound thymol (B1683141). nih.gov These studies often analyze global chemical reactivity descriptors. One key descriptor is the energy of the Highest Occupied Molecular Orbital (EHOMO). A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity in reactions with electrophiles. mdpi.comresearchgate.net

Another important parameter calculated using DFT is the Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break a specific bond. Lower BDE values for a C-H bond indicate that the hydrogen atom is more easily abstracted, a key step in many oxidation reactions. mdpi.com Calculations show that the energy needed to remove an allylic hydrogen atom from limonene is higher than that for the phenolic hydrogen in thymol, suggesting that thymol can more readily undergo reactions involving hydrogen atom transfer. mdpi.com

Table 1: Comparative Reactivity Data from DFT Calculations mdpi.com This table presents calculated values for the energy of the Highest Occupied Molecular Orbital (EHOMO) and the lowest Bond Dissociation Enthalpy (BDE) for limonene and related monoterpenes. These values help predict the relative reactivity of the compounds.

| Compound | EHOMO (eV) | Lowest BDE (kcal/mol) |

| Limonene | -6.07 | 81 |

| Thymol | -5.77 | 77 |

| Pinene | -5.83 | 74 |

| Cymene | -6.21 | 83 |

| Menthol | -6.69 | 91 |

These theoretical findings are crucial for predicting the most likely sites of reaction. For limonene, the two double bonds are electron-rich and thus susceptible to electrophilic attack. researchgate.net For phenol, electrophilic substitution typically occurs at the ortho and para positions relative to the hydroxyl group, which activates these sites. byjus.com

Ab Initio and Semi-Empirical Calculations (e.g., MP2, PM3)

Beyond DFT, other quantum chemical methods are available for studying molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov They can offer very high accuracy, particularly for calculating intermolecular interaction energies, but are computationally demanding. rsc.org For example, the MP2 method has been successfully used to optimize the configuration of complexes like toluene-water, providing detailed insight into hydroxyl-π interactions, which are also expected in limonene-phenol systems. ustc.edu.cn

Semi-empirical methods, like PM3 (Parametrized Model 3), are based on Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. researchgate.net This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for performing molecular dynamics simulations. rsc.orgresearchgate.net While less accurate in an absolute sense, they are valuable for exploring potential energy surfaces and identifying possible reaction pathways that can then be studied with more accurate methods. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can chart the most energetically favorable reaction pathways. researchgate.net

For a potential reaction between limonene and phenol, a likely pathway is electrophilic addition or substitution. Phenols are known to be highly susceptible to electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group. byjus.com In an acidic environment, one of the double bonds of limonene could be protonated to form a carbocation. This electrophilic carbocation could then attack the electron-rich aromatic ring of phenol, primarily at the ortho or para positions, to form a new carbon-carbon bond.

Computational modeling can be used to:

Identify Intermediates: Locate stable structures along the reaction coordinate, such as the formation of a limonene carbocation or a quinone methide intermediate from the phenol. researchgate.net

Characterize Transition States: Calculate the structure and energy of the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction. acs.org

Determine Product Distribution: By comparing the activation energies for different pathways (e.g., attack at the ortho vs. para position of phenol), it is possible to predict which product will be formed preferentially. acs.org

Studies on analogous systems, such as the acid-catalyzed hydrolysis of limonene-1,2-epoxide, utilize DFT to model the reaction mechanism, including the protonation of the epoxide and subsequent nucleophilic attack. nih.gov Similarly, the mechanisms of limonene oxidation have been investigated, identifying key radical intermediates and reaction products. copernicus.org These studies provide a methodological framework for how the reaction between limonene and phenol could be computationally explored.

Research on Properties and Advanced Applications of Limonene Phenol Condensation Products

Chemical Stability and Degradation Pathways in Material Systems

Limonene (B3431351), a naturally occurring monoterpene, is relatively stable and can be distilled without decomposition. However, it is susceptible to oxidation in the presence of moist air, leading to the formation of carveol, carvone, and limonene oxide. wikipedia.org At elevated temperatures, limonene can undergo cracking to form isoprene. wikipedia.org The chemical stability of limonene and its derivatives is a critical factor in their application. For instance, in acidic environments, limonene can undergo degradation. mdpi.com

The degradation of limonene can also be influenced by microbial activity. Several microbial biotransformation pathways for limonene have been identified, which can lead to various degradation products. ethz.chresearchgate.net For example, some bacteria can degrade limonene via perillyl alcohol and aldehyde to perillic acid. researchgate.net In atmospheric conditions, limonene reacts with photochemically produced hydroxyl radicals, ozone, and nitrate (B79036) radicals. who.int

Role as Stabilizers for Polymeric Materials (e.g., against oxidative degradation)

Limonene and its derivatives, including limonene-phenol condensation products, exhibit antioxidant properties that make them effective stabilizers for polymeric materials against oxidative degradation. nih.govishs.org The phenolic component in these condensation products plays a significant role in this stabilizing effect by donating hydrogen to capture free radicals, thereby inhibiting the propagation of oxidative chain reactions. nih.gov This is particularly beneficial in protecting polymers like polyolefins and polyethylene (B3416737) from thermo-oxidative degradation during processing and use. nih.govmdpi.com

The incorporation of these natural antioxidants can enhance the material properties of polymers, including their recyclability, weathering resistance, and processability at high temperatures. nih.gov For instance, D-limonene has been shown to improve the thermal stability of poly(lactic acid) (PLA) films, making it a promising additive for food packaging materials. ishs.org The antioxidant activity of these compounds helps to prevent the deterioration of the polymer matrix and can also protect the packaged food from oxidation. ishs.orgmdpi.com

However, it is important to consider the potential environmental implications of using such additives. While they offer benefits in material stabilization, there have been concerns about the migration of byproducts from phenolic antioxidant additives in applications like water pipelines. nih.gov

Development of Advanced Polymer Resins and Adhesives

Limonene-phenol condensation products are valuable in the formulation of advanced polymer resins and adhesives, offering a bio-based alternative to conventional petroleum-derived components. ecologic.eutandfonline.com

The synthesis of limonene-phenol resins typically involves the reaction of limonene with a phenol (B47542) in the presence of an acid catalyst, such as boron trifluoride or p-toluenesulfonic acid. google.comgoogle.comedpsciences.org The molar ratio of the reactants can be varied to control the properties of the resulting resin. google.comgoogle.com For example, reacting 1.4 to 2.0 moles of limonene with one mole of phenol yields a condensation product suitable for hot-melt adhesives. google.com The reaction temperature is also a critical parameter, typically controlled between 70°C and 150°C. google.com

These terpene-phenol resins are characterized by their low molecular weight and can be produced with a range of softening points. edpsciences.orgspecialchem.com The phenolic component imparts polarity to the resin, which is beneficial for adhesion to polar substrates. edpsciences.org

Table 1: Example of Limonene-Phenol Resin Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Limonene to Phenol Molar Ratio | 1.4:1 to 2.0:1 | google.com |

| Catalyst | Acid Catalyst (e.g., BF3) | google.comgoogle.com |

Limonene-phenol resins are key components in hot-melt adhesive formulations. google.com They act as tackifiers, which are low molecular weight compounds that increase the "stickiness" of the adhesive. specialchem.com A typical hot-melt adhesive composition might include an ethylene-vinyl acetate (B1210297) (EVA) copolymer, a petroleum wax, an aromatic hydrocarbon oil processing aid, and the limonene-phenol resin. google.com

The proportion of the limonene-phenol resin in the formulation influences the adhesive's properties. For example, compositions with 70% to 78% of the condensation product can have a relatively low viscosity at application temperatures (250-350°F), making them suitable for roller applicator equipment. google.com The high softening point of some terpene phenolic resins contributes to excellent hot tack, which is particularly useful in applications like bookbinding and packaging. specialchem.com

Table 2: Example of a Hot-Melt Adhesive Formulation

| Component | Weight (grams) | Reference |

|---|---|---|

| Ethylene Vinyl Acetate Copolymer | 75.0 | google.com |

| Petroleum Wax | 75.0 | google.com |

| Aromatic hydrocarbon oil processing aid | 50.0 | google.com |

The compatibility of limonene-phenol resins with various polymer matrices is a key factor in their effectiveness as tackifiers. Due to their phenolic component, these resins exhibit increased polarity, which enhances their compatibility with polar polymers like EVA and acrylics. kraton.com Low-polarity terpene phenolic resins are particularly effective in improving the adhesion of pressure-sensitive adhesives based on styrene-isoprene-styrene (SIS) and styrene-butadiene-styrene (SBS) block copolymers to challenging surfaces such as coated paper, glass, and metal foils. kraton.com

The aliphatic-aromatic nature of styrenated terpenes, a related class of tackifiers, also results in broad compatibility with EVA, SIS, and SBS polymers. kraton.com Terpene phenol resins can be used as a co-tackifier with other resins to enhance the peel and tack of SIS and SBS adhesives. pstc.org They have also been shown to improve adhesion in solvent-based acrylic pressure-sensitive adhesives. pstc.org Hydrogenated terpene resins, including hydrogenated terpene phenol resins, are noted for their wide compatibility with a range of elastomers and polymers, including SIS, SBS, SEBS, EVA, and acrylics. foreverest.net

Limonene is a key bio-based feedstock for the development of new engineering polymers. ecologic.eu Research is actively exploring the synthesis of novel polymeric structures from limonene, such as polyurethanes, polycarbonates, and polyamides. ecologic.eu The use of limonene and other terpenes in polymer synthesis represents a significant step towards more sustainable, bio-based plastics. biosc.de

Limonene-based polymers are being investigated for a variety of applications. For example, limonene has been used to create bio-based polymer sorbents. mdpi.com Furthermore, the development of bio-based polycarbonates from monomers like limonene oxide is a promising area of research, with potential applications in high-performance materials due to their mechanical strength, transparency, and potential biodegradability. rsc.org The incorporation of limonene into polymers like PLA can also act as a plasticizer, affecting the material's mechanical properties. nih.gov

Compatibility with Polymer Matrices (e.g., SIS, SBS, Acrylics)

Interconversion of Reaction Products under Acid-Catalyzed Conditions

The acid-catalyzed condensation of limonene with phenol yields a complex mixture of products, including bisphenols, monophenols, and bicyclic ethers. acs.org The relative concentrations of these products can vary depending on the specific monoterpene structure, the type of acid catalyst used, the stoichiometry of the reactants, and the reaction temperature. acs.org Under acidic conditions, several of these initial products can undergo further interconversion, leading to a dynamic equilibrium of various structural isomers.

Research has shown that individual reaction products can be isolated and subsequently interconverted under the influence of an acid catalyst. acs.org For instance, in the reaction involving γ-terpinene and phenol, which forms many of the same products as the limonene-phenol reaction, isolated bisphenols have been observed to interconvert. acs.org This interconversion highlights the reversible nature of the electrophilic aromatic substitution and potential rearrangements of the terpene moiety under acidic conditions.

A proposed mechanism for these transformations involves the protonation of the terpene component, leading to the formation of a carbocation intermediate. This intermediate can then undergo various rearrangements, such as hydride and alkyl shifts, or deprotonation to form different isomers. The chirality of the initial limonene molecule is often lost during these acid-catalyzed rearrangements.

The study of these interconversions is crucial for controlling the final product distribution and optimizing the synthesis of desired compounds. High-performance liquid chromatography (HPLC) is a key analytical technique used to monitor the formation and interconversion of the various products over time. acs.org

Detailed analysis of the reaction between (+)-limonene and phenol has identified several key products. The structures of these compounds are often elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. acs.org

Table 1: Predominant Products from the Acid-Catalyzed Reaction of Phenol and Cyclic Monoterpenes

| Product Type | General Structure Description |

| p,p-Bisphenols | Two phenol groups attached at the para-position to the terpene backbone. |

| o,p-Bisphenols | One phenol group attached at the ortho-position and another at the para-position. acs.org |

| Bicyclic Monophenols | A single phenol group attached to a bicyclic terpene structure. acs.org |

| Bicyclic Phenyl Ethers | An ether linkage between the phenol and the bicyclic terpene structure. acs.org |

The interconversion between different bisphenol isomers, for example, involves the reversible addition and elimination of phenol to the terpene carbocation. acs.org The relative stability of the carbocation intermediates and the steric hindrance around the phenolic hydroxyl group play significant roles in determining the equilibrium position of these reactions.

Furthermore, acid-catalyzed isomerization of the limonene itself can occur concurrently, leading to the formation of other monoterpenes like terpinolene, which can then also react with phenol. nih.gov This adds another layer of complexity to the reaction mixture and the potential interconversion pathways. The use of confined spaces, such as in porous metal-macrocycle frameworks, has been explored to control these over-isomerization reactions and improve the selectivity for specific products. nih.gov

Q & A

Q. How can researchers quantify limonene and phenol concentrations in anaerobic co-digestion studies?

- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry for precise quantification. Calibrate instruments using standard curves for limonene (ppb range) and phenol (mg/L range). Triplicate measurements are critical to account for variability, as demonstrated in anaerobic co-digestion studies where limonene concentrations varied from 4.2 ppb (S0) to 330 ppb (S1) under differing pH conditions . Report results as mean ± standard deviation, ensuring analytical precision (e.g., ±0.4 ppb for limonene in S0).

Q. What statistical methods are suitable for initial screening of interactions between limonene and phenol in antioxidant assays?

- Methodological Answer : Employ a three-level factorial design to systematically vary concentrations (e.g., limonene: 0.0–4.0 mM; phenol derivatives: 0.0–1.5 mM) and assess synergistic/antagonistic effects. Use ANOVA to identify significant interactions and response surface methodology (RSM) to model dose-response relationships. For example, factorial designs have been applied to study antioxidant mixtures, where dependent variables (e.g., antioxidant efficacy) are analyzed against independent variables (limonene, phenol analogs) .

Q. How can researchers ensure reproducibility when measuring limonene and phenol in complex matrices?

- Methodological Answer : Follow standardized subsampling protocols to minimize preparation errors. Document pre-treatment steps (e.g., drying, inert impurity removal) and use homogenization techniques to ensure representative aliquots. Validate methods using spike-recovery experiments and report uncertainties (e.g., ±12.1 ppb for limonene in S2). Include details on analytical quality control, such as instrument detection limits and inter-laboratory validation, as outlined in subsampling guidelines .

Advanced Research Questions

Q. How to design factorial experiments for analyzing synergistic effects between limonene and phenol in bioactivity studies?

- Methodological Answer : Implement a full or fractional factorial design with multiple variables (e.g., limonene, phenol, temperature). Use coded levels (e.g., −1, 0, +1) to normalize concentration ranges and reduce collinearity. For example, a study on antifungal activity employed microdilution assays with limonene dissolved in Tween to enhance solubility, revealing stronger antifungal potential compared to phenol derivatives . Apply multivariate regression to model interactions and validate findings via cross-validation.

Q. What thermodynamic models are effective for predicting liquid-liquid equilibria in limonene-phenol-water systems?

- Methodological Answer : Use the NRTL (Non-Random Two-Liquid) model to correlate experimental phase equilibrium data. Determine binary interaction parameters via regression of experimental datasets (e.g., ternary systems at 25–50°C). For instance, NRTL successfully predicted phenol distribution coefficients in methyl isobutyl ketone-water systems with <2% deviation . Validate models using cloud-point titration and compare predicted vs. experimental tie-line data.

Q. How to evaluate methodological discrepancies in antifungal activity assessments of limonene and phenol?

- Methodological Answer : Compare agar diffusion (low solubility bias) vs. microdilution assays (enhanced solubility via surfactants). For limonene, microdilution in Tween improved solubility, yielding lower MIC values than phenol in diffusion tests . Replicate experiments under controlled humidity/temperature and include positive controls (e.g., bifonazole). Use statistical tools like Bland-Altman plots to assess inter-method variability.

Methodological Considerations for Data Reporting

- Data Reprodubility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures in supplementary materials. Include raw data tables (e.g., pH, concentration triplicates) and error margins .

- Ethical Standards : Disclose conflicts of interest and obtain institutional review for bioassays involving microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.